molecular formula C11H11Cl2N3OS B11451786 2-{5-[(2,6-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

2-{5-[(2,6-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B11451786
M. Wt: 304.2 g/mol
InChI Key: SPODPNZAZHMMOP-UHFFFAOYSA-N
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Description

2-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a synthetic small molecule known for its role in studying the kinetics, regulation, and function of certain ion channels. It is particularly noted for its interaction with Piezo-type mechanosensitive ion channel component 1 (Piezo1), which is involved in various physiological processes .

Preparation Methods

The synthesis of 2-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to form the 1,3,4-oxadiazole ring. The final step involves the reaction of this intermediate with ethylamine under appropriate conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.

Scientific Research Applications

2-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE has several scientific research applications:

    Chemistry: Used as a probe to study the kinetics and regulation of ion channels.

    Biology: Investigates the role of Piezo1 in various biological processes, including blood vessel development.

    Medicine: Potential therapeutic applications in treating diseases related to ion channel dysfunction.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound acts as a specific activator of the Piezo1 ion channel. It stabilizes the open state of Piezo1, allowing for the influx of calcium ions (Ca2+) upon mechanical activation. This activation leads to downstream effects, such as the activation of the KCa3.1 Gardos channel in red blood cells, resulting in calcium influx, potassium and water efflux, and cell shrinkage .

Comparison with Similar Compounds

Similar compounds include other activators of mechanosensitive ion channels, such as:

Properties

Molecular Formula

C11H11Cl2N3OS

Molecular Weight

304.2 g/mol

IUPAC Name

2-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H11Cl2N3OS/c12-8-2-1-3-9(13)7(8)6-18-11-16-15-10(17-11)4-5-14/h1-3H,4-6,14H2

InChI Key

SPODPNZAZHMMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)CCN)Cl

Origin of Product

United States

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